molecular formula C15H17N5OS B502278 [(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B502278
M. Wt: 315.4g/mol
InChI Key: LCPOGMWZLUHUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring, a phenyl group, and a tetrazole ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. The reaction is carried out using potassium or sodium hexamethyldisilazide as a base and 1,2-dimethoxyethane as a solvent . This method provides good yields and stereoselectivity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or furan rings can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(FURAN-2-YL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE stands out due to its combination of a furan ring, a phenyl group, and a tetrazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C15H17N5OS/c1-2-6-13(7-3-1)20-15(17-18-19-20)22-11-5-9-16-12-14-8-4-10-21-14/h1-4,6-8,10,16H,5,9,11-12H2

InChI Key

LCPOGMWZLUHUCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CO3

Origin of Product

United States

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